![molecular formula C17H15F4N3O2 B13728133 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13728133.png)
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is a complex organic compound belonging to the pyrazolo-pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxycarbonyl group, and a fluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds . This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo-[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the activation of the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) followed by the addition of amine or thiol can provide monosubstituted derivatives .
Chemical Reactions Analysis
Types of Reactions
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, triethylamine, and morpholine for debromination . The reaction conditions often involve the use of catalysts such as XPhosPdG2/XPhos and solvents like dichloromethane .
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of the compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine involves its interaction with specific molecular targets. For example, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo-[1,5-a]pyrimidines: These compounds share a similar pyrazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Uniqueness
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15F4N3O2 |
|---|---|
Molecular Weight |
369.31 g/mol |
IUPAC Name |
ethyl (7E)-7-[(4-fluorophenyl)methylidene]-3-(trifluoromethyl)-4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H15F4N3O2/c1-2-26-16(25)24-8-11(7-10-3-5-12(18)6-4-10)14-13(9-24)15(23-22-14)17(19,20)21/h3-7H,2,8-9H2,1H3,(H,22,23)/b11-7+ |
InChI Key |
AETULCAXFUFXKW-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N1C/C(=C\C2=CC=C(C=C2)F)/C3=NNC(=C3C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=C(C=C2)F)C3=NNC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
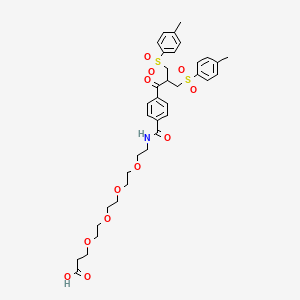
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
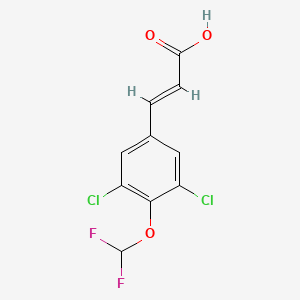
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
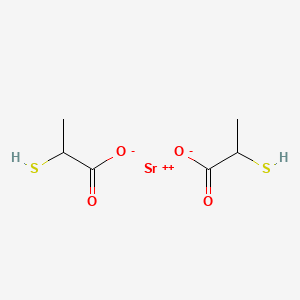
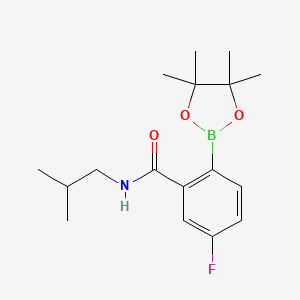
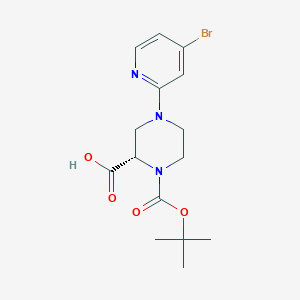
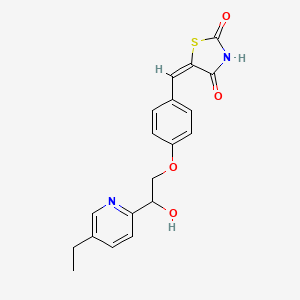
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
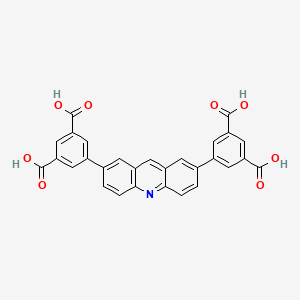
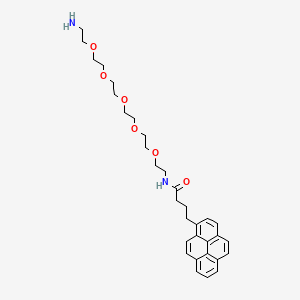
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
